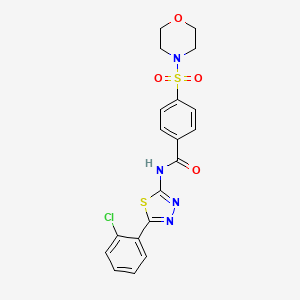

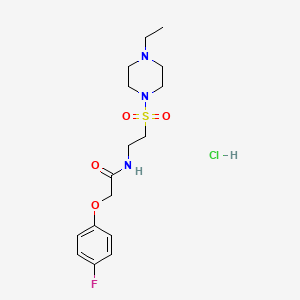

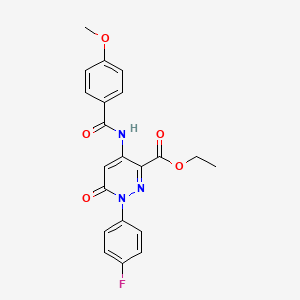

![molecular formula C11H12N2 B3008787 1-[(2-Methylphenyl)methyl]pyrazole CAS No. 1205194-49-5](/img/structure/B3008787.png)

1-[(2-Methylphenyl)methyl]pyrazole

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound "1-[(2-Methylphenyl)methyl]pyrazole" is a derivative of the pyrazole class, which is known for its significance in medicinal chemistry due to the biological activities associated with various pyrazole derivatives. Pyrazoles are heterocyclic aromatic organic compounds characterized by a 5-membered ring with two adjacent nitrogen atoms. The substitution at the 1-position of the pyrazole ring can significantly influence the chemical and biological properties of these compounds.

Synthesis Analysis

The synthesis of pyrazole derivatives often involves strategies such as cyclization reactions and the use of directing groups to facilitate the formation of the pyrazole core. For instance, the synthesis of 1-arylpyrazoles as potent σ1 receptor antagonists involves the careful selection of substituents on the pyrazole ring, with a basic amine being necessary for activity . Similarly, the use of 2-aminophenyl-1H-pyrazole as a removable directing group for copper-mediated C-H amidation and sulfonamidation demonstrates the importance of functional groups in the synthesis of pyrazole derivatives .

Molecular Structure Analysis

The molecular structure of pyrazole derivatives is often characterized using techniques such as X-ray crystallography, NMR spectroscopy, and computational methods. For example, the molecular structures of various pyrazole derivatives have been established through X-ray diffraction, revealing details such as the orientation of substituent rings and the presence of intermolecular interactions . These structural analyses are crucial for understanding the conformation and electronic properties of the compounds.

Chemical Reactions Analysis

Pyrazole derivatives can undergo a variety of chemical reactions, including oxidative cyclization, cyclocondensation, and C-H functionalization. The oxidative cyclization of 1-phenylhydrazono chromen-2-ones with copper acetate as a catalyst leads to the formation of chromeno[4,3-c]pyrazol-4-ones . The cyclocondensation reaction of (E)-ethyl 2-benzylidene-3-oxobutanoate with phenylhydrazine hydrochloride produces substituted pyrazoles . These reactions highlight the versatility of pyrazole chemistry and its potential for generating diverse compounds.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrazole derivatives are influenced by their molecular structure and substituents. These properties include solubility, crystallinity, and spectroscopic characteristics, which can be studied using various analytical techniques. For instance, the solvatochromism observed in imidazo[1,2-a]pyrazin-3(7H)-one derivatives suggests interactions with solvent molecules . The crystal packing, hydrogen bonding, and π-stacking interactions in the crystal structures of pyrazole derivatives contribute to their stability and solid-state properties . Additionally, computational studies such as DFT calculations provide insights into the electronic structure, vibrational frequencies, and chemical shifts, which are important for understanding the reactivity and interactions of these compounds .

Scientific Research Applications

Pyrazole Derivatives in Medicinal Chemistry

Pyrazole derivatives have been extensively studied for their pharmacological properties, demonstrating activities such as antiviral, antimicrobial, anticancer, anti-inflammatory, analgesic, and more. For instance, novel pyrazole derivatives were synthesized and evaluated for their cytotoxic effects on various cancer cell lines, identifying compounds with significant anticancer activity (Karabacak et al., 2015). These findings underscore the potential of pyrazole compounds in developing new anticancer therapies.

Pyrazole-Based Compounds in Material Science

In material science, pyrazole-based compounds have been utilized to enhance the properties of textiles. A study demonstrated the incorporation of pyrazole derivatives into cotton fabrics to impart antimicrobial properties, effectively inhibiting bacterial growth without compromising fabric strength (Nada et al., 2018). This research opens new avenues for developing functional textiles with integrated antimicrobial features.

Pyrazole Derivatives in Organic Synthesis and Catalysis

Pyrazole derivatives also play a crucial role in organic synthesis and catalysis. For instance, bulky pyrazole-based ligands were synthesized and used in palladium complexes to catalyze Suzuki–Miyaura cross-coupling reactions, demonstrating high efficiency and providing a pathway for synthesizing biaryl compounds (Ocansey et al., 2018). Such findings highlight the utility of pyrazole derivatives in facilitating complex organic reactions.

Pyrazole Compounds in Antioxidant Studies

Furthermore, pyrazole compounds have been identified as potent antioxidants. Research on novel Co(II) and Cu(II) coordination complexes constructed from pyrazole-acetamide derivatives revealed significant antioxidant activity, pointing to the potential use of these compounds in mitigating oxidative stress-related diseases (Chkirate et al., 2019).

Future Directions

Pyrazole and its derivatives are gaining more attention due to their interesting pharmacological properties . They are found in several approved drugs and some bioactive natural products . A myriad number of derivatives of this small molecule have been reported in clinical and preclinical studies for the potential treatment of several diseases . This suggests that “1-[(2-Methylphenyl)methyl]pyrazole” and related compounds may have potential for future drug development.

properties

IUPAC Name |

1-[(2-methylphenyl)methyl]pyrazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2/c1-10-5-2-3-6-11(10)9-13-8-4-7-12-13/h2-8H,9H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IKULFYGDBUTPQA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1CN2C=CC=N2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

172.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-[(2-Methylphenyl)methyl]-1h-pyrazole | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

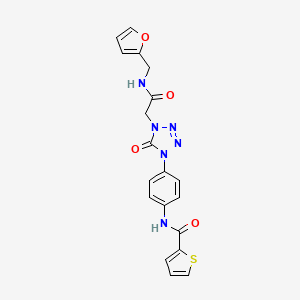

![2-((4-((2,5-dimethoxyphenyl)amino)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-6-yl)(methyl)amino)ethanol](/img/structure/B3008710.png)

![N-(2-chlorobenzyl)-2-{1-[(3-ethyl-2-oxo-2,3-dihydro-1,3-benzoxazol-6-yl)sulfonyl]piperidin-4-yl}acetamide](/img/structure/B3008712.png)

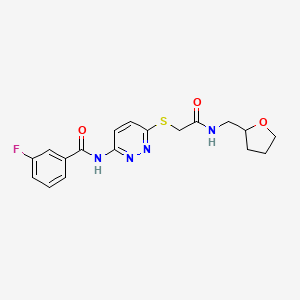

![4-(N,N-diethylsulfamoyl)-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)benzamide](/img/structure/B3008719.png)

![N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-1-phenylmethanesulfonamide](/img/structure/B3008723.png)

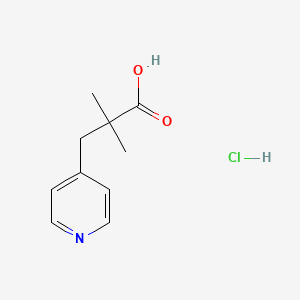

![2-[3-[2-(3,4-dimethoxyphenyl)ethyl]-4-oxoquinazolin-2-yl]sulfanyl-N-(5-methyl-1,2-oxazol-3-yl)acetamide](/img/structure/B3008726.png)